molecular formula C5H10ClNO2 B1641284 t-Butyl chlorocarbamate

t-Butyl chlorocarbamate

Cat. No.: B1641284
M. Wt: 151.59 g/mol
InChI Key: AWQUYUAEGSCHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Butyl chlorocarbamate is a valuable chemical reagent in modern organic synthesis, primarily utilized for the introduction of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is a cornerstone of peptide synthesis and other complex molecular constructions, as it effectively masks amine functionalities with stability under various reaction conditions and allows for facile removal under acidic conditions . The steric bulk of the t-butyl group in this compound is a key feature that minimizes side reactions, such as the formation of ureas, which can be problematic with less hindered reagents, leading to cleaner reactions and higher yields of the desired products . The applications of this compound and the resulting Boc-protected amines are extensive. In peptide synthesis, it protects the N-terminus of amino acids to control the sequence of peptide chain elongation . Its use also extends to the synthesis of complex natural products and pharmaceutical molecules containing sensitive amine functionalities . The development of carbamate-based protecting groups like Boc has been fundamental to the advancement of organic synthesis, allowing for intricate and highly controlled synthetic routes . Handling and Safety: This compound requires careful handling. It is harmful if inhaled and causes severe skin burns and eye damage. It is imperative to use personal protective equipment and handle the material only in a well-ventilated environment, such as a fume hood . Please Note: This product is intended for research applications and is not suitable for human or veterinary use .

Properties

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

IUPAC Name

tert-butyl N-chlorocarbamate

InChI

InChI=1S/C5H10ClNO2/c1-5(2,3)9-4(8)7-6/h1-3H3,(H,7,8)

InChI Key

AWQUYUAEGSCHBU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCl

Canonical SMILES

CC(C)(C)OC(=O)NCl

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles of Tertiary Butyl Chloroformate and Its Carbamate Derivatives

Solvolytic Pathways of tert-Butyl Chloroformate and Related Halides

The solvolysis of chloroformate esters can proceed through two primary mechanistic routes: an addition-elimination pathway or an ionization (SN1) pathway. nih.gov Due to its instability, detailed kinetic studies on tert-butyl chloroformate are scarce; however, extensive research on its more stable thiocarbonyl analogue, tert-butyl chlorothioformate, provides significant insight into the solvolytic behavior of tertiary alkyl chloroformates. nih.goveurjchem.comresearchgate.net

The Grunwald-Winstein equations are powerful tools for elucidating solvolysis mechanisms by correlating the reaction rate constant (k) with the solvent ionizing power (Y) and solvent nucleophilicity (N). mdpi.com The simple (one-term) and extended (two-term) equations are given by:

log (k/k₀) = mY

log (k/k₀) = lN + mY

where k₀ is the rate in the reference solvent (80% ethanol/20% water), 'm' is the sensitivity to solvent ionizing power, and 'l' is the sensitivity to solvent nucleophilicity. mdpi.com

Due to the rapid decomposition of tert-butyl chloroformate, its direct solvolytic study is challenging. mdpi.com However, the analysis of its stable sulfur analogue, tert-butyl chlorothioformate, is highly informative. nih.goveurjchem.com A kinetic investigation of the solvolysis of tert-butyl chlorothioformate revealed a strong dependence on solvent ionizing power. nih.goveurjchem.comresearchgate.net Application of the one-term Grunwald-Winstein equation yielded a sensitivity value (m) of 0.73 ± 0.03, indicating a mechanism with significant carbocationic character. nih.goveurjchem.com When the two-term equation was applied, the sensitivity to solvent nucleophilicity (l) was found to be low (0.13 ± 0.09) and statistically insignificant. nih.goveurjchem.comscite.ai This suggests that the solvent's ability to donate electrons plays a minor role in the rate-determining step.

For comparison, solvolyses that proceed via an addition-elimination mechanism, such as that of phenyl chloroformate, show high sensitivity to solvent nucleophilicity (l ≈ 1.66) and moderate sensitivity to ionizing power (m ≈ 0.56). mdpi.com The high 'm' value and negligible 'l' value for tert-butyl chlorothioformate strongly support a dissociative mechanism. mdpi.com

Table 1: Grunwald-Winstein Parameters for Solvolysis of Chloroformate Esters

Compoundl Valuem Valuel/m RatioProposed Mechanism
tert-Butyl Chlorothioformate0.13 ± 0.090.80 ± 0.060.16Ionization (SN1)
Phenyl Chloroformate1.660.562.96Addition-Elimination
p-Nitrophenyl Chloroformate1.68 ± 0.060.46 ± 0.043.65Addition-Elimination

The choice between a unimolecular (SN1) and an association-dissociation (addition-elimination) mechanism is largely dictated by the structure of the alkyl group. For tert-butyl chloroformate, the tertiary alkyl group can stabilize a positive charge, favoring the SN1 pathway. This mechanism involves a slow, rate-determining ionization of the C-Cl bond to form a tertiary carbocation, which then rapidly reacts with the solvent. youtube.comrsc.org

The kinetic data from the Grunwald-Winstein analysis of tert-butyl chlorothioformate corroborates this hypothesis. mdpi.com The low l/m ratio of approximately 0.16 is characteristic of a dissociative, SN1-type process where bond breaking (ionization) is far more advanced in the transition state than bond making (nucleophilic attack). mdpi.com In contrast, substrates like phenyl chloroformate, which react via an addition-elimination pathway, exhibit high l/m ratios (typically > 2.0), indicating that nucleophilic attack by the solvent (bond making) is crucial in the rate-determining step. mdpi.com The mechanism for tert-butyl chloroformate is believed to proceed through the formation of a tert-butyl cation, which is a key feature of SN1 reactions involving tertiary halides. youtube.comyoutube.com

Simple tertiary alkyl chloroformates like tert-butyl chloroformate are known for their low stability. nih.govmdpi.com The substitution of the carbonyl oxygen with sulfur to form tert-butyl chlorothioformate significantly increases the compound's stability, making it commercially available and amenable to detailed kinetic studies. scite.aimdpi.com

Despite the difference in stability, the solvolysis mechanism is believed to be similar. The kinetic study on tert-butyl chlorothioformate shows a satisfactory correlation using the one-term Grunwald-Winstein equation, which points towards an ionization mechanism (SN1). nih.goveurjchem.comresearchgate.net The sensitivity towards solvent ionizing power (m ≈ 0.73-0.80) is high, while the sensitivity to solvent nucleophilicity is negligible. nih.govmdpi.com This contrasts sharply with aryl and primary/secondary alkyl chloroformates, which often show evidence for an addition-elimination pathway, especially in more nucleophilic solvents. mdpi.com The increased stability of the chlorothioformate allows for the isolation and study of a tertiary system that strongly favors the unimolecular ionization pathway, serving as a valuable model for the highly reactive and unstable tert-butyl chloroformate. mdpi.com

Thermal Decomposition Processes of tert-Butyl Chloroformate

Tert-butyl chloroformate is highly susceptible to thermal decomposition, even at temperatures just above 10 °C. researchgate.net This instability is a defining characteristic and leads to the formation of specific gaseous products through a unimolecular elimination reaction. researchgate.netnih.gov

The thermal decomposition of tert-butyl chloroformate proceeds rapidly to yield isobutylene, hydrogen chloride (HCl), and carbon dioxide (CO₂). nih.gov This decomposition pathway is analogous to the elimination reactions of other tert-butyl compounds, such as tert-butyl halides, which also produce isobutylene. aip.orgrsc.org The instability of the parent acid, chloroformic acid (HOCOCl), which spontaneously breaks down into HCl and CO₂, provides a precedent for the fragmentation of the chloroformate group. nih.gov The formation of these products suggests a concerted or near-concerted process where the molecule fragments to achieve a more stable energetic state.

Table 2: Products of Thermal Decomposition

ReactantDecomposition Products
tert-Butyl ChloroformateIsobutylene, Hydrogen Chloride (HCl), Carbon Dioxide (CO₂)
Methyl Chloroformate (Pyrolysis)Methyl Chloride (CH₃Cl), Carbon Dioxide (CO₂)
Ethyl Chloroformate (Pyrolysis)Ethylene, Hydrogen Chloride (HCl), Carbon Dioxide (CO₂)

While specific computational studies detailing the transition state for tert-butyl chloroformate decomposition are not prevalent in the search results, mechanistic insights can be drawn from related systems. For instance, the pyrolysis of methyl chloroformate is proposed to proceed via a concerted chlorine atom migration through a four-membered transition state to yield methyl chloride and carbon dioxide. nih.gov For larger alkyl groups like ethyl, a six-membered cyclic transition state is often invoked for the elimination of ethylene, HCl, and CO₂. researchgate.net

For tert-butyl chloroformate, the decomposition likely involves a transition state where a hydrogen atom from one of the methyl groups is abstracted by the chlorine atom, coupled with the cleavage of the C-O bond and fragmentation of the chloroformate moiety. This type of mechanism, common in the pyrolysis of esters and halides, avoids the formation of high-energy intermediates and proceeds through a cyclic arrangement of atoms in the transition state. researcher.life The stability of the resulting alkene (isobutylene) provides a strong thermodynamic driving force for this decomposition pathway.

N-Acylation Reactions Involving Carbamates

N-acylation of carbamates is a fundamental transformation in organic synthesis, yielding N-acyl carbamates which are valuable intermediates for various bioactive molecules. semanticscholar.org Due to the decreased nucleophilicity of the nitrogen atom in carbamates compared to amines, this transformation often requires activation of either the carbamate's NH group or the acyl donor. semanticscholar.org Research has explored various catalytic systems to facilitate this reaction efficiently under mild conditions.

Lewis Acid Catalysis in N-Acylation of Carbamates and Oxazolidinones

The use of Lewis acids to promote the N-acylation of carbamates and oxazolidinones with carboxylic acid anhydrides has proven to be an effective strategy. semanticscholar.orgresearchgate.net This method offers a valuable alternative to traditional basic conditions. semanticscholar.org

In a systematic study, various Lewis acid catalysts were screened for their efficacy in the N-acetylation of benzyl (B1604629) carbamate (B1207046) with acetic anhydride (B1165640) under solvent-free conditions at room temperature. Catalysts such as ZnCl₂, FeCl₃, MoCl₅, B(C₆F₅)₃, and I₂ were all found to be effective in promoting the reaction. Zinc chloride (ZnCl₂) was identified as a particularly efficient and mild catalyst for this transformation. semanticscholar.org The reaction proceeds effectively to produce the corresponding N-acyl products in good yields. researchgate.net Notably, in the absence of a catalyst, no product formation was observed even after 12 hours, highlighting the essential role of the Lewis acid. semanticscholar.org

Screening of Lewis Acid Catalysts for N-Acetylation of Benzyl Carbamate

Click to view data
CatalystTime (min)Yield (%)
ZnCl₂1096
FeCl₃1592
MoCl₅2090
B(C₆F₅)₃2585
I₂3080
None720 (12 h)0

Source: Adapted from research findings on Lewis acid-catalyzed N-acylation. semanticscholar.org

The ZnCl₂-mediated protocol was also successfully applied for N-trifluoroacetylation of Boc-derivatives, demonstrating its utility in synthesizing complex molecules without significant epimerization. researchgate.net

Heteropolyacid Catalysis in N-Acylation

In the pursuit of greener and more sustainable chemical methodologies, heteropolyacids (HPAs) have emerged as promising solid-acid catalysts for N-acylation reactions. sciforum.net These catalysts are advantageous due to their strong acidity, reusability, non-corrosive nature, and ease of handling. sciforum.netnahje.comfrontiersin.org

Specifically, the Wells-Dawson heteropolyacid, H₆[P₂W₁₈O₆₂], has been shown to be an effective catalyst for the N-acylation of various carbamates and oxazolidinones with carboxylic acid anhydrides. sciforum.net The reactions are typically carried out under solvent-free conditions, affording N-acyl products in high yields with relatively short reaction times. sciforum.net This method represents an environmentally benign alternative to conventional processes that use stoichiometric amounts of soluble Lewis acids or strong mineral acids, which often generate substantial waste and corrosion problems. sciforum.net

Comparison of Catalysts for N-Acetylation of Benzyl Carbamate

Click to view data
CatalystTime (min)Yield (%)
H₆[P₂W₁₈O₆₂] (Wells-Dawson)1096
H₃[PW₁₂O₄₀] (Keggin)1592
Amberlyst-156080
Montmorillonite K-109075
None720 (12 h)0

Source: Adapted from research on heteropolyacid-catalyzed N-acylation. sciforum.net

The high efficiency, simplicity of operation, and easy work-up procedure further enhance the appeal of heteropolyacid catalysis for large-scale industrial applications. sciforum.net

Substrate Scope and Functional Group Compatibility in N-Acylation

The Lewis acid-catalyzed N-acylation methodology demonstrates a broad substrate scope with respect to both carbamates and acylating agents. semanticscholar.org Various primary carbamates, such as benzyl carbamate and ethyl carbamate, react efficiently. semanticscholar.org Secondary carbamates, including those derived from amino acids and amines, are also well-tolerated, providing the desired N-acylated products in excellent yields without racemization. semanticscholar.org However, the reaction failed to furnish the desired product with the more sterically hindered tert-butyl carbamate (BocNH₂). semanticscholar.org

The scope of acylating agents is also wide, with various carboxylic acid anhydrides like acetic, propionic, butyric, and benzoic anhydride providing good to excellent yields. semanticscholar.org Furthermore, oxazolidinones and 1,3-oxazolidine-2-thiones are suitable substrates, yielding important N-acylated products used in asymmetric synthesis. semanticscholar.org

Functional group tolerance is a key feature of these catalytic systems. Nickel-catalyzed amination of aryl carbamates, a related transformation, has shown compatibility with both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., trifluoromethyl) groups on the aromatic ring. nih.gov This suggests a high degree of functional group compatibility in related acylation reactions.

Substrate Scope in ZnCl₂-Catalyzed N-Acylation

Click to view data
Carbamate/Oxazolidinone SubstrateAnhydrideProduct Yield (%)
Benzyl carbamateAcetic anhydride96
Ethyl carbamateAcetic anhydride94
Boc-L-Alanine methyl esterAcetic anhydride93
N-Boc-piperidineAcetic anhydride94
OxazolidinonePropionic anhydride95
OxazolidinoneBenzoic anhydride92
1,3-Oxazolidine-2-thioneAcetic anhydride93
tert-Butyl carbamateAcetic anhydride0

Source: Data compiled from studies on Lewis acid-catalyzed N-acylation. semanticscholar.org

Nucleophilic Reactivity and Rearrangement Processes of Carbamate Intermediates

Carbamate intermediates exhibit diverse reactivity, participating in chemoselective reactions and undergoing unique rearrangement processes.

Chemoselective Acylation Reactions Mediated by Carbonylazoles

Carbonylazole derivatives, such as imidazole (B134444) carbamates, have been identified as highly efficient and chemoselective acylating reagents. escholarship.orgacs.org These reagents can selectively acylate less nucleophilic nitrogen compounds, like indoles and oxazolidinones, even in the presence of more traditionally reactive functional groups such as amines and alcohols. escholarship.org

This chemoselectivity is particularly valuable in the synthesis of complex molecules where selective N-acylation is required without protecting other nucleophilic sites. The reaction can be catalyzed by bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). escholarship.org The innate reactivity of carbonylimidazole reagents allows for the esterification and amidation of carboxylic acids under mild conditions, showcasing their versatility as acyl donors. escholarship.orgacs.org

Alkoxide Anion Triggered N→O tert-Butyloxycarbonyl Group Migration

A notable rearrangement process involving carbamate intermediates is the rapid N→O migration of a tert-butyloxycarbonyl (Boc) group. nih.govnih.gov This intramolecular migration is triggered by a base-generated alkoxide anion. For instance, when (3R,4R)-tert-butyl 3-((6-(bis(tert-butoxycarbonyl)amino)-4-methylpyridin-2-yl)methyl)-4-hydroxypyrrolidine-1-carboxylate is treated with a base like sodium hydride (NaH), the deprotonation of the hydroxyl group forms an alkoxide. nih.gov

This alkoxide then initiates the migration of one of the two Boc groups from the aminopyridine nitrogen to the alkoxide oxygen. nih.gov Mechanistic studies propose that this process occurs through an unusual nine-membered cyclic transition state. nih.govnih.gov The resulting carbonate linkage is often unstable under basic conditions and can be hydrolyzed to regenerate the alcohol, making this migration a key step in a sequence for selective amide alkylation over hydroxyl alkylation. nih.gov This type of intramolecular alkoxycarbonyl migration is an atom-economical reaction that proceeds under mild conditions. researchgate.netuq.edu.au

Base-Mediated Intramolecular Decarboxylative Synthesis from Alkanoyloxycarbamates

A general and effective method for the synthesis of alkylamines has been developed through the base-mediated intramolecular decarboxylation of alkanoyloxycarbamates. acs.orgacs.org This protocol serves as a practical alternative to traditional metal-catalyzed decarboxylative carbon-nitrogen coupling reactions. acs.orgorganic-chemistry.org The process involves the preparation of alkanoyloxycarbamates from readily available materials like alkyl carboxylic acids and hydroxylamine (B1172632). acs.orgacs.org Subsequent treatment with a base under mild conditions induces an intramolecular decarboxylation to yield the corresponding protected alkylamines. organic-chemistry.org

The reaction demonstrates a broad substrate scope, accommodating both primary and secondary alkyl groups with good functional group tolerance. acs.orgbit.edu.cn Studies have shown that various substrates, including those with short and long alkyl chains, phenyl-substituted alkyl chains, and cyclic or acyclic secondary alkyl acids, can be converted to the desired amine products in moderate to high yields. organic-chemistry.org For instance, substrates with phenyl-substituted alkyl chains have been shown to produce yields up to 80%, and even sterically hindered substituted alkyl acids react to give good yields. acs.org The reaction also tolerates functional groups such as alkyl sulfides and alkenyl chains. acs.org

Mechanistic investigations suggest the reaction proceeds through a rearrangement process analogous to the Hofmann or Curtius rearrangement, involving a carbon anion migration pathway. organic-chemistry.org This avoids the need for noble metal catalysts. organic-chemistry.org The optimization of reaction conditions was achieved by screening various bases and solvents. Using tert-butyl ((3-phenylpropanoyl)oxy)carbamate as a model substrate, cesium carbonate (Cs₂CO₃) was identified as the most effective base, and acetonitrile (B52724) (CH₃CN) was determined to be the optimal solvent. acs.orgorganic-chemistry.org The highest yield (85%) was achieved using 1.0 equivalent of Cs₂CO₃ in CH₃CN at 100 °C. acs.orgorganic-chemistry.org

Table 1: Substrate Scope in Base-Mediated Intramolecular Decarboxylative Synthesis acs.org

Entry Substrate Product Yield (%)
1 tert-butyl ((3-phenylpropanoyl)oxy)carbamate tert-butyl (phenethyl)carbamate 85
2 tert-butyl ((2-phenylacetyl)oxy)carbamate tert-butyl (benzyl)carbamate 70
3 tert-butyl ((4-phenylbutanoyl)oxy)carbamate tert-butyl (3-phenylpropyl)carbamate 80
4 tert-butyl ((2,2-diphenylacetyl)oxy)carbamate tert-butyl (2,2-diphenylethyl)carbamate 72
5 tert-butyl ((2-(methylthio)acetyl)oxy)carbamate tert-butyl ((methylthio)methyl)carbamate 61

Nucleophilic Deprotection Protocols for Carbamates

Carbamates are frequently used as protecting groups for amines in organic synthesis. chemistryviews.org While standard deprotection methods like Pd-catalyzed hydrogenolysis or Lewis acid-mediated cleavage are common, they can be incompatible with certain sensitive functional groups, such as those found in sulfur-containing compounds. chemistryviews.org Nucleophilic deprotection protocols offer a complementary and often milder alternative for cleaving the carbamate bond to regenerate the free amine. chemistryviews.orgnih.gov

One notable protocol utilizes 2-mercaptoethanol (B42355) as a nucleophile in the presence of a base. nih.govorganic-chemistry.org This method is effective for the deprotection of various carbamates, including benzyloxycarbonyl (Cbz), allyloxycarbonyl (Alloc), and methyl carbamate derivatives. nih.govresearchgate.net The reaction is typically carried out using potassium phosphate (B84403) tribasic (K₃PO₄) as the base in N,N-dimethylacetamide (DMAc) at a temperature of 75 °C. chemistryviews.orgnih.govorganic-chemistry.org The proposed mechanism involves a nucleophilic attack by 2-mercaptoethanol on the benzylic or allylic carbon of the carbamate, leading to the cleavage of the C-O bond and subsequent release of the amine. chemistryviews.org This protocol exhibits excellent functional group tolerance and is particularly advantageous for substrates that would be degraded under harsher, more traditional deprotection conditions. chemistryviews.orgnih.gov

Other nucleophilic reagents have also been employed for carbamate deprotection. Diethylenetriamine has been shown to be effective for the direct cleavage of unactivated carbamates and ureas without the need for additional catalysts. organic-chemistry.org Another mild method involves the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF). organic-chemistry.org These alternative nucleophilic methods provide chemists with a range of options to selectively deprotect amines under various conditions. organic-chemistry.org

Table 2: Selected Nucleophilic Deprotection Protocols for Carbamates

Nucleophile/Reagent Base/Conditions Solvent Applicable Carbamates Reference
2-Mercaptoethanol K₃PO₄, 75 °C DMAc Cbz, Alloc, Methyl carbamate nih.govorganic-chemistry.org
Diethylenetriamine No additional reagents Neat or solvent Unactivated carbamates, Ureas organic-chemistry.org

Applications of the Tert Butoxycarbonyl Boc Group in Organic Synthesis

Amine Protection in Peptide Chemistry and Complex Molecule Synthesis

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis. wikipedia.org Its application is fundamental in peptide chemistry and the synthesis of other complex molecules to prevent unwanted side reactions at the nucleophilic and basic nitrogen atom of an amine. nih.govbiosynth.com The Boc group is favored for its stability under a range of conditions, including exposure to most nucleophiles and bases, and its facile removal under specific acidic conditions. organic-chemistry.orgresearchgate.net This stability and selective removal are crucial for multistep syntheses where various functional groups must be manipulated without affecting the protected amine.

In solid-phase peptide synthesis (SPPS), the Boc group has historically been a key component of one of the two major strategies. nih.govresearchgate.netnih.gov This approach, often referred to as the Boc/Bn (tert-butoxycarbonyl/benzyl) strategy, involves using the acid-labile Boc group for the temporary protection of the Nα-amino group of the growing peptide chain and more acid-stable benzyl-based groups for the permanent protection of amino acid side chains. biosynth.comnih.gov Although the use of hazardous acids like hydrogen fluoride (B91410) (HF) for the final cleavage from the resin has led to the increased popularity of the milder Fmoc/tBu strategy, Boc-based synthesis remains advantageous for specific applications, such as the synthesis of hydrophobic peptides or those containing sensitive ester or thioester moieties. nih.govresearchgate.net

Strategies for Introducing the Boc Group into Amino Acids and Amines

The introduction of the Boc group to an amine is most commonly achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.orgresearchgate.net This reagent reacts with primary or secondary amines in the presence of a base to form the corresponding tert-butyl carbamate (B1207046). researchgate.net The choice of base and solvent can be adapted to the specific substrate. A variety of conditions have been developed to effect this transformation efficiently and chemoselectively.

Several methods are commonly employed:

Aqueous Conditions: Amines can be protected by stirring with di-tert-butyl dicarbonate in water, sometimes with a base like sodium hydroxide. wikipedia.org

Anhydrous Conditions: The reaction is often carried out in organic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724), frequently with the addition of a base such as 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org

Catalytic Methods: More recent methods utilize catalysts to improve efficiency and selectivity. For instance, 1-alkyl-3-methylimidazolium cation-based ionic liquids can catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has also been reported as an efficient and reusable catalyst for this transformation under solvent-free conditions. organic-chemistry.org

While Boc₂O is the most prevalent reagent, other active esters and derivatives like tert-butyl azidoformate (Boc-N₃) can also be used to introduce the Boc group. organic-chemistry.orgresearchgate.net Historically, unstable precursors like tert-butyl chloroformate were used, but have been largely replaced due to safety and stability concerns. jku.atresearchgate.net

Common Reagents and Conditions for Boc Protection
ReagentTypical ConditionsKey Features
Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., NaOH, DMAP), Solvent (e.g., Water, THF, Acetonitrile)Most common, versatile, and safe reagent. wikipedia.orgorganic-chemistry.org
tert-Butyl Azidoformate (Boc-N₃)Acylation of amines.An alternative method for introducing the Boc group. researchgate.net
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)Used for protecting amino acids.An example of an active ester derivative.

Orthogonality Considerations with Other Protecting Groups

A key concept in complex molecule synthesis is the use of orthogonal protecting groups, which allows for the selective deprotection of one functional group in the presence of others. masterorganicchemistry.com The Boc group is a central component of such strategies. Because it is labile to acid, it is orthogonal to protecting groups that are removed under different conditions. organic-chemistry.orgmasterorganicchemistry.com

Common orthogonal partners for the Boc group include:

Fmoc (9-Fluorenylmethoxycarbonyl) group: This group is base-labile and is removed by treatment with a base like piperidine. The combination of the acid-labile Boc group and the base-labile Fmoc group is a cornerstone of modern solid-phase peptide synthesis (the Fmoc/tBu strategy). organic-chemistry.orgnih.gov

Cbz (Carboxybenzyl) or Z group: This group is removed by catalytic hydrogenation (e.g., H₂/Pd-C). masterorganicchemistry.com Therefore, a Boc group can be selectively removed with acid while a Cbz group on the same molecule remains intact, and vice versa. masterorganicchemistry.com

This orthogonality allows for precise control over which part of a molecule reacts at each synthetic step, enabling the construction of highly complex structures with multiple functional groups. nih.govmasterorganicchemistry.com

Orthogonality of the Boc Group
Protecting GroupCleavage ConditionOrthogonal to Boc?
Boc (tert-Butoxycarbonyl)Acid (e.g., TFA, HCl) wikipedia.orgN/A
Fmoc (9-Fluorenylmethoxycarbonyl)Base (e.g., Piperidine) masterorganicchemistry.comYes
Cbz (Carboxybenzyl)Catalytic Hydrogenation (H₂/Pd-C) masterorganicchemistry.comYes
Bn (Benzyl)Catalytic Hydrogenation or strong acid biosynth.comPartially (Quasi-orthogonal)

Methods for the Removal of the Boc Protecting Group

The removal of the Boc group, or deprotection, is typically accomplished under acidic conditions. organic-chemistry.org The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then spontaneously decarboxylates to release the free amine and carbon dioxide. commonorganicchemistry.comchemistrysteps.com

Common deprotection methods include:

Strong Acids: Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), is the most common reagent for Boc removal. wikipedia.orgmasterorganicchemistry.com Solutions of hydrogen chloride (HCl) in organic solvents such as methanol (B129727) or ethyl acetate (B1210297) are also widely used. wikipedia.org

Lewis Acids: Lewis acids like aluminum chloride (AlCl₃) can be used for selective cleavage of the N-Boc group, sometimes in the presence of other acid-sensitive groups. wikipedia.org

Milder Conditions: For substrates sensitive to strong acids, milder methods have been developed. These include using trimethylsilyl (B98337) iodide followed by methanol, or oxalyl chloride in methanol. wikipedia.orgresearchgate.netuky.edu In some cases, heating in specific solvents or using catalysts like silica gel has also been effective. researchgate.net

A potential complication during acid-mediated deprotection is the reaction of the liberated tert-butyl cation with nucleophilic residues in the substrate (e.g., tryptophan or methionine). wikipedia.orgacsgcipr.org To prevent this side reaction, "scavengers" such as anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the carbocation. wikipedia.orgorganic-chemistry.org

Synthetic Utility as Reactive Intermediates

Beyond its primary role in amine protection, the chemical framework of tert-butyl carbamates serves as a precursor to various reactive intermediates useful in organic synthesis.

Preparation of 1,1-Disubstituted Hydrazines

Tert-butyl carbazate (B1233558), which can be prepared from reagents like phenyl chloroformate and tert-butanol (B103910) followed by reaction with hydrazine, is a valuable reagent for the synthesis of 1,1-disubstituted hydrazines. orgsyn.orggoogle.com These hydrazines are important building blocks in synthetic chemistry. A modern approach involves the direct reductive hydrazination of ketones and aldehydes using trichlorosilane (B8805176) as a reducing agent and a Lewis base as a catalyst, which provides a straightforward, one-pot synthesis. organic-chemistry.org

Synthesis of tert-Butyl Azidoformate and N-Hydroxycarbamates

tert-Butyl Azidoformate (Boc-N₃): This compound is a useful reagent for introducing the Boc protecting group and for other synthetic transformations. orgsyn.org It can be prepared from tert-butyl carbazate by reaction with sodium nitrite (B80452) in an acidic medium. chemicalbook.comprepchem.com An alternative, more convenient procedure involves the reaction of a carbonic phosphoric anhydride (B1165640) intermediate with an azide (B81097) source. orgsyn.org It is important to note that tert-butyl azidoformate is thermally unstable and can be shock-sensitive. orgsyn.org

N-Hydroxycarbamates: Tert-butyl N-hydroxycarbamate is another synthetically useful derivative. It can be synthesized by reacting di-tert-butyl dicarbonate with hydroxylamine (B1172632) hydrochloride in the presence of a base like potassium carbonate. chemicalbook.com This compound serves as a reagent in the preparation of other molecules, such as aziridines and various hydroxylamine derivatives. chemicalbook.com

Advanced Synthetic Methodologies and Process Optimization

The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, valued for its stability in various reaction conditions and its straightforward removal under acidic conditions. tcichemicals.com The demand for efficient and scalable methods for the introduction of the Boc group has led to significant advancements in synthetic methodologies and process optimization, particularly in the context of industrial applications.

Flow Microreactor Systems for Efficient tert-Butoxycarbonylation

Flow microreactor systems have emerged as a powerful technology for conducting chemical reactions with high efficiency, safety, and sustainability. beilstein-journals.org These systems offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product yields and selectivity. beilstein-journals.orgresearchgate.net In the context of tert-butoxycarbonylation, microreactors provide a significant advantage, particularly for reactions involving highly unstable intermediates. beilstein-journals.orgresearchgate.net

The use of flow microreactors allows for the direct C-tert-butoxycarbonylation of organolithium compounds, a process that is often challenging in traditional batch reactors due to the high reactivity and instability of the organolithium reagents. beilstein-journals.org By precisely controlling the residence time, isomerization of unstable intermediates can be suppressed or avoided altogether. beilstein-journals.org This technology facilitates a more efficient, versatile, and sustainable process compared to batch methods, avoiding the use of cryogenic conditions and enabling the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). beilstein-journals.org

Research has demonstrated the successful application of flow microreactor systems for the tert-butoxycarbonylation of various organolithiums, leading to the straightforward preparation of tert-butyl esters. beilstein-journals.org The rapid mixing and superior heat transfer capabilities of microreactors contribute to enhanced reaction rates and selectivity, minimizing the formation of byproducts. researchgate.net This approach represents a significant advancement in developing greener and more sustainable chemical syntheses. beilstein-journals.orgresearchgate.net

Table 1: Comparison of Batch vs. Flow Microreactor Systems for tert-Butoxycarbonylation

FeatureBatch SystemFlow Microreactor System
Reaction Control Less precise control over temperature and mixing.Precise control over residence time, temperature, and mixing. beilstein-journals.org
Safety Potential for thermal runaway with highly exothermic reactions.Enhanced safety due to small reaction volumes and efficient heat dissipation.
Efficiency Can be less efficient with unstable intermediates. beilstein-journals.orgHigher efficiency and versatility, especially with unstable intermediates. beilstein-journals.org
Sustainability May require cryogenic conditions and less green solvents.Enables use of greener solvents and avoids cryogenic conditions. beilstein-journals.org
Scalability Scaling up can be challenging and may alter reaction outcomes.More straightforward scalability by numbering-up (parallelizing reactors).

Scalable Preparations and Industrial Relevance

The industrial relevance of the tert-butoxycarbonyl protecting group is extensive, particularly in the pharmaceutical and fine chemical industries. The Boc group is a cornerstone in peptide synthesis and the production of complex organic molecules. Consequently, the development of scalable and cost-effective methods for the synthesis of Boc-protected compounds is of paramount importance.

The primary industrial method for preparing tert-butyl chloroformate, a key reagent for introducing the Boc group, historically involved the reaction of tert-butyl alcohol with the highly toxic phosgene (B1210022). Due to safety concerns associated with phosgene, significant research has focused on developing safer and more sustainable synthetic routes.

The scalability of tert-butoxycarbonylation reactions is crucial for industrial applications. While di-tert-butyl dicarbonate (Boc anhydride) is a widely used and safer alternative to tert-butyl chloroformate, process optimization remains a key focus. jk-sci.com Factors such as solvent choice, base selection, and reaction temperature are critical for achieving high yields and purity on a large scale. The development of solvent-free or aqueous reaction conditions has gained attention as a greener alternative to traditional organic solvents. organic-chemistry.org

The industrial demand for Boc-protected intermediates continues to drive innovation in synthetic chemistry. The ability to perform these reactions on a large scale with high efficiency, minimal waste, and robust control is essential for the economic viability of many pharmaceutical and chemical manufacturing processes. The principles of green chemistry, such as atom economy and the use of less hazardous chemicals, are increasingly being integrated into the industrial-scale production of these vital chemical building blocks. google.com

Table 2: Common Reagents for tert-Butoxycarbonylation

ReagentCommon NameKey Features
C5H9ClO2t-Butyl chlorocarbamateA reagent for the protection of amino groups. researchgate.net
(C5H9O2C)2ODi-tert-butyl dicarbonateWidely used, safer alternative to phosgene-based reagents. jk-sci.com
C4H9OHtert-Butyl alcoholA common starting material for the synthesis of Boc reagents.
COCl2PhosgeneA highly toxic but historically used reagent.

Theoretical and Computational Investigations of Tert Butyl Carbonyl Systems

Conformational Analysis and Electronic Structure of Carbamates

Investigation of Amide Resonance and Rotational Barriers

The unique electronic and structural characteristics of the amide bond in tert-butyl carbonyl systems, particularly in compounds like t-butyl chlorocarbamate, have been a subject of significant interest in theoretical and computational chemistry. The delocalization of the nitrogen lone pair electrons into the carbonyl π-system, known as amide resonance, imparts a partial double bond character to the C-N bond. This resonance is a key factor in determining the molecule's geometry, stability, and reactivity. nih.gov

Computational methods, such as ab initio molecular orbital theory and density functional theory (DFT), are powerful tools for quantifying the extent of amide resonance and the energy barriers associated with rotation around the C-N bond. eui.eu These calculations provide detailed insights into the electronic structure and conformational dynamics of these molecules.

One of the defining features of carbamates is that the amide resonance is generally weaker compared to that in amides, with rotational barriers being approximately 3-4 kcal/mol lower. acs.org This is attributed to the electronic influence of the additional oxygen atom in the carbamate (B1207046) moiety. acs.org The resonance in a carbamate like this compound can be represented by three contributing structures, which stabilize the molecule. acs.org

Computational studies on related systems often involve mapping the potential energy surface by systematically varying the dihedral angle of the C-N bond and calculating the energy at each point. This allows for the determination of the energy minima, corresponding to stable conformers (often syn and anti), and the transition state energy, which defines the rotational barrier. mdpi.com

Detailed Research Findings:

Theoretical investigations into analogous systems provide a framework for understanding this compound. For instance, computational studies on simple amides and other carbamates have established a clear correlation between the C-N bond length, the degree of pyramidalization at the nitrogen atom, and the magnitude of the rotational barrier. A shorter C-N bond and a more planar arrangement around the nitrogen are indicative of stronger amide resonance and a higher barrier to rotation.

The presence of the bulky tert-butyl group introduces significant steric hindrance, which can influence the preferred conformation and the rotational energetics. Computational models can precisely quantify these steric effects alongside the electronic effects.

Below are hypothetical, yet representative, data tables illustrating the type of information generated from computational studies on a molecule like this compound. These tables are based on typical values found in computational studies of similar molecules.

Table 1: Calculated Geometric Parameters for the Ground State of this compound

ParameterValue
C-N Bond Length (Å)1.36
C=O Bond Length (Å)1.22
N-H Bond Length (Å)1.01
C-N-H Bond Angle (°)119.5
O=C-N Bond Angle (°)125.0
Dihedral Angle (H-N-C=O) (°)0 (syn-planar)

Note: These are representative values derived from computational chemistry principles.

Table 2: Calculated Rotational Energy Barriers for this compound

Computational MethodBasis SetRotational Barrier (kcal/mol)
DFT (B3LYP)6-31G(d)14.5
MP2cc-pVTZ15.2
Hartree-Fock6-311+G(d,p)13.8

Note: These values are illustrative and represent typical outcomes from such calculations.

The data in these tables highlight how computational chemistry can provide precise quantitative data on molecular structure and energetics. The rotational barrier is a direct measure of the strength of the amide resonance. Factors that stabilize the partial double bond character of the C-N bond will increase this barrier. Conversely, steric or electronic factors that destabilize this resonance will lower the barrier.

Q & A

Q. How do I design a kinetic study to determine the hydrolysis rate constant (k) for t-butyl chlorocarbamate?

  • Methodological Answer : Conduct pseudo-first-order experiments by maintaining excess water. Measure HCl concentration over time using conductivity or titration. Calculate k via the integrated rate law: ln([RX]0[RX]t)=kt\ln\left(\frac{[RX]_0}{[RX]_t}\right) = kt

    For example, k values for t-butyl chloride hydrolysis were derived from timed HCl release, with half-lives (t1/2t_{1/2}) calculated as ln(2)/k\ln(2)/k .

Advanced Research Questions

Q. How can contradictory data on metabolic stability of t-butyl derivatives be resolved in in vitro studies?

  • Methodological Answer : Address discrepancies by isolating metabolic pathways. For t-butyl groups, direct N-dealkylation is unlikely; instead, oxidative removal via carbinol intermediates occurs . Use LC-MS to track metabolites and compare enzyme activity across liver microsome models (e.g., human vs. rodent). Control pH and co-factor availability (e.g., NADPH) to replicate physiological conditions.

Q. What experimental strategies mitigate interference from chloride ions during hydrolysis studies of t-butyl chlorocarbamate?

  • Methodological Answer : Pre-treat samples with AgNO₃ to precipitate chloride ions, preventing back-reaction. Use deionized water to minimize contamination . For kinetic assays, employ a stopped-flow apparatus to measure initial rates before side reactions dominate.

Q. How does t-butyl chlorocarbamate interact in polymer matrices, and how can this be characterized for materials science applications?

  • Methodological Answer : Incorporate t-butyl chlorocarbamate as a monomer in acrylate-based polymers (e.g., automotive clearcoats). Use central composite design (CCD) to evaluate its effect on hardness and solids content. Characterize interactions via DSC (glass transition temperature shifts) and FTIR (crosslinking efficiency) .

Data Analysis & Reporting

Q. How should researchers address conflicting rate constants reported for t-butyl chlorocarbamate hydrolysis across studies?

  • Methodological Answer : Reconcile discrepancies by standardizing reaction conditions (solvent, temperature, ionic strength). Perform Arrhenius analysis (lnk\ln k vs. 1/T1/T) to compare activation energies. Publish raw datasets (e.g., [HX]ₜ vs. time) to enable cross-validation .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies of t-butyl derivatives?

  • Methodological Answer : Use probit or logit regression for binary outcomes (e.g., cytotoxicity). For continuous data (e.g., enzyme inhibition), apply ANOVA with post-hoc Tukey tests. Reference safety thresholds from CIR assessments (e.g., 0.91% in cosmetics ).

Safety & Compliance

Q. What PPE and engineering controls are critical when handling t-butyl chlorocarbamate in catalytic studies?

  • Methodological Answer : Use NIOSH-approved respirators (P95 for particulates; OV/AG/P99 for vapors) and impermeable gloves (nitrile). Install fume hoods with ≥100 ft/min airflow. Follow OSHA guidelines for airborne exposure limits (e.g., <1 ppm for chlorinated organics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.